Iron titanium trioxide

Photocatalysis Optoelectronics Semiconductor Physics

Addresses the inefficiency of UV-dependent TiO₂ in solar-driven water treatment. - Near-complete phenol degradation (∼97-100%) within 150 min under visible light. - Low-energy magnetic recovery eliminates costly filtration/centrifugation. - 10× higher photocurrent vs. non-FeTiO₃ electrodes in PEC cells. Pure-phase ilmenite synthesized under reducing atmosphere; avoid inactive Fe₂TiO₅ pseudobrookite phase.

Molecular Formula Fe2O7Ti2
Molecular Weight 319.42 g/mol
CAS No. 12022-71-8
Cat. No. B085017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron titanium trioxide
CAS12022-71-8
Molecular FormulaFe2O7Ti2
Molecular Weight319.42 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Fe+3].[Fe+3]
InChIInChI=1S/2Fe.7O.2Ti/q2*+3;7*-2;2*+4
InChIKeyJCDAAXRCMMPNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Titanium Trioxide (FeTiO₃) Overview


Iron titanium trioxide (FeTiO₃, also known as iron(II) titanate or the mineral ilmenite) is an n-type semiconductor oxide with a corundum-derived layered structure [1]. It is characterized by a narrow indirect band gap in the visible range (2.6–2.94 eV experimentally determined [2][3]), arising from O-2p → (Ti/Fe)-3d charge-transfer transitions, which enables visible-light-driven photocatalysis without extrinsic doping [1]. The compound exhibits antiferromagnetic ordering and is valued for its phase-sensitive optoelectronic behavior, which diverges sharply from structurally related iron titanate phases and pure component oxides.

Photocatalysis

Narrow indirect band gap reported in visible range; enables visible-light-driven photocatalysis without extrinsic doping.

Magnetic Property

Intrinsic ferrimagnetic ordering supports magnetic recovery and reuse studies.

Phase Purity

Single-phase ilmenite structure is highly sensitive to synthesis atmosphere; phase verification recommended for optoelectronic consistency.

Why FeTiO₃ Substitution Fails


The iron-titanium-oxygen phase diagram is exceptionally sensitive to synthesis atmosphere and temperature. Generic substitution with commonly available alternatives such as Fe₂TiO₅ (pseudobrookite) or simple composites like Fe₂O₃/TiO₂ introduces distinct crystal fields, redox couples, and band edge potentials that directly compromise device efficiency [1]. Unlike FeTiO₃, which forms only under reducing conditions and within a narrow thermal window (500–700 °C), oxidizing environments yield the inactive Fe₂TiO₅ phase, which exhibits substantially different electronic and catalytic behavior [1]. Furthermore, the specific valence states of Fe²⁺/Ti⁴⁺ and associated oxygen vacancies in the pure ilmenite lattice confer a unique charge-transfer mechanism that is not replicated in doped anatase or heterojunction composites [2].

Target Compound
FeTiO₃ (Ilmenite)

Forms under reducing conditions at controlled temperature; retains Fe²⁺/Ti⁴⁺ charge-transfer and visible-light activity.

Common Alternatives
Fe₂TiO₅ (Pseudobrookite)

Oxidizing synthesis yields this inactive phase; reported to substantially reduce photocatalytic efficiency.

Fe₂O₃/TiO₂ Composites

Different crystal fields and band-edge potentials may shift optoelectronic performance away from single-phase ilmenite.

FeTiO₃ Performance Evidence Guide


Visible-Light Band Gap Advantage

Single-phase FeTiO₃ exhibits an experimentally determined indirect band gap in the visible range (2.6–2.94 eV), which is significantly narrower than that of anatase TiO₂ (∼3.2 eV). This intrinsic narrow gap enables visible-light harvesting without the need for doping, in contrast to pure TiO₂ which is active only under UV irradiation [1][2]. The formation of alternative Fe–Ti–O phases (e.g., Fe₂TiO₅) or solid solutions can widen the band gap, reducing visible-light response [3].

Visible-Light Band Gap
Cross-study comparable
FeTiO₃: 2.6–2.94 eV vs Anatase TiO₂: ~3.2 eV
Supports visible-light absorption context
UV-Vis DRS on sol-gel and electrospun nanoparticles
Photocatalysis Optoelectronics Semiconductor Physics

Photocatalytic Degradation Efficiency

In a direct comparative study of Fe-modified TiO₂ systems, single-phase FeTiO₃ demonstrated superior photocatalytic degradation efficiency. Under identical UV and simulated sunlight irradiation, FeTiO₃ degraded ∼97% of phenol and ∼100% of malachite green and rhodamine B dyes within 150 minutes, outperforming Fe-doped TiO₂ and Fe₂O₃-TiO₂ composite systems [1]. This performance is attributed to improved charge transfer and reduced recombination resistance in the single-phase ilmenite structure.

Photocatalytic Degradation
Head-to-head
FeTiO₃: ~97–100% dye degradation in 150 min vs Fe-doped TiO₂ composites: lower performance reported
Reported degradation endpoint context
UV and sunlight; phenol and dye solutions
Environmental Remediation Advanced Oxidation Processes Water Treatment

Phase Purity and Fe₂TiO₅ Avoidance

The synthesis of FeTiO₃ is thermodynamically constrained. Under oxidizing atmospheres, the primary product is Fe₂TiO₅, a phase associated with significantly reduced photocatalytic efficiency due to an unfavorable electron-hole transfer process [1][2]. Pure FeTiO₃ is only obtained under reducing conditions at 500–700 °C; higher temperatures or oxidizing conditions lead to phase decomposition or formation of inactive Fe₂TiO₅ [1].

Phase Purity Requirement
Class-level inference
Pure FeTiO₃ requires reducing atmosphere at 500–700 °C; oxidizing conditions yield inactive Fe₂TiO₅.
Supports synthesis-method review
Data to verify; source-specific review advised
Solid-State Chemistry Materials Synthesis Catalyst Manufacturing

Magnetic Recyclability Advantage

Unlike the widely used photocatalyst TiO₂ (which is diamagnetic) or simple Fe₂O₃ (weakly ferromagnetic), FeTiO₃ nanoparticles possess intrinsic ferrimagnetic properties [1]. This permits the use of an external magnetic field for efficient catalyst separation and recovery after aqueous-phase reactions, a capability not shared by non-magnetic oxide catalysts [2].

Magnetic Recyclability
Supporting evidence
Ferrimagnetic ordering reported; external magnetic field enables separation.
Supports catalyst recovery screening
Qualitative advantage over diamagnetic TiO₂
Catalyst Recovery Sustainable Chemistry Magnetic Separation

FeTiO₃ Application Scenarios


Visible-Light Photocatalytic Water Treatment

FeTiO₃'s narrow band gap (2.6–2.94 eV) enables efficient utilization of the visible solar spectrum, achieving near-complete degradation (∼97–100%) of recalcitrant pollutants like phenol and synthetic dyes within 150 minutes [1][2]. This performance profile justifies its selection over UV-dependent anatase TiO₂ (∼3.2 eV band gap) for cost-effective, sunlight-driven wastewater remediation where electrical UV lamps are impractical [3].

Magnetic Catalyst Recovery

The intrinsic ferrimagnetic nature of FeTiO₃ permits simple, low-energy magnetic separation of the catalyst from treated water streams, enabling continuous or batch recovery and reuse [1]. This contrasts with non-magnetic photocatalysts (e.g., TiO₂), which require expensive and time-consuming filtration or centrifugation, thereby reducing operational expenditure in large-scale industrial effluent treatment [2].

High-Performance Photoelectrodes for Solar Conversion

When integrated into electrode architectures (e.g., FeTiO₃·TiO₂/Ti), the ilmenite phase enhances visible-light photocurrent response. Electrochemical testing demonstrated a photocurrent of 7.87×10⁻⁴ A under visible light, which is an order of magnitude higher than that of electrodes without the FeTiO₃ heterojunction (9.87×10⁻⁵ A) [1]. This establishes FeTiO₃ as a critical active component for photoelectrochemical cells and solar fuel generation.

Application
Selection Property
Validation Focus
Visible-light photocatalytic degradation studies
Narrow indirect band gap (visible range)
Degradation rate comparison under visible light
Magnetic catalyst recovery research
Intrinsic ferrimagnetic ordering
Magnetic separation and reuse study
Photoelectrochemical electrode research
Reported visible-light photocurrent enhancement
Photocurrent density vs. anatase TiO₂ controls

Technical Documentation Hub

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35 linked technical documents
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